Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
“Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly. It is also reasonably fast, very clean, high yielding, and simple to work up .
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate has been a key compound in the synthesis of various heterocyclic compounds with potential pharmaceutical applications. For instance, Abignente et al. (1982) synthesized a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which were evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982). Similarly, in 1984, the same group extended their research to include 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acids, which were also synthesized using ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate and evaluated for similar pharmacological properties (Abignente et al., 1984).
Role in Advanced Synthesis
In more advanced chemical synthesis, this compound has been instrumental in creating new heterocyclic compounds. For example, Mohamed (2021) reported the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives, highlighting the versatility of ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate in creating complex molecules with potential biological activity (Mohamed, 2021).
Chemical Reactivity Studies
Teulade et al. (1982) explored the reactivity of the imidazo[1,2-a]pyridine system, including derivatives like ethyl 8-methylimidazo-[1,2-a]pyridine-2-carboxylate, to understand the nitration of these compounds. This research provides insights into the chemical behavior of ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate under various conditions (Teulade et al., 1982).
Antiulcer Drug Research
In the field of antiulcer drug research, Katsura et al. (1992) synthesized imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, including molecules similar to ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate. These compounds showed promise as histamine H2-receptor antagonists with significant antiulcer activities (Katsura et al., 1992).
properties
IUPAC Name |
ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-4-17-12(15)11-8(2)13-10-7-9(16-3)5-6-14(10)11/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDBHCOGVIUJJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC(=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704454 | |
Record name | Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
CAS RN |
854515-82-5 | |
Record name | Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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